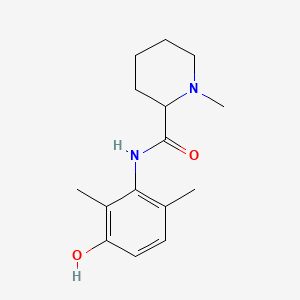

3-Hydroxy Mepivacaine

説明

特性

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENKGUHBZKQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857723 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37055-90-6 | |

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy Mepivacaine Reference Standard

This guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of 3-Hydroxy Mepivacaine, a primary metabolite of the local anesthetic Mepivacaine. The synthesis of this reference standard is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document details the strategic chemical transformations, step-by-step experimental protocols, and the underlying scientific rationale for the proposed synthetic route.

Introduction and Strategic Overview

Mepivacaine, chemically known as N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, is a widely used local anesthetic of the amide type.[1][2] Its metabolism in the liver leads to the formation of several metabolites, with 3-Hydroxy Mepivacaine being a significant product of aromatic hydroxylation.[3] The availability of a pure reference standard of this metabolite is essential for its accurate identification and quantification in biological matrices.

The synthetic strategy presented herein is a multi-step process designed to be both efficient and regioselective. The core of this strategy involves the synthesis of a key hydroxylated aromatic precursor, 3-amino-2,6-dimethylphenol, followed by its coupling with a suitably activated N-methylpipecolic acid derivative.

The overall synthetic workflow can be visualized as follows:

Figure 1: Proposed overall synthetic workflow for 3-Hydroxy Mepivacaine.

Synthesis of the Key Intermediate: 3-Amino-2,6-dimethylphenol

The regioselective introduction of a hydroxyl group at the 3-position of the 2,6-dimethylaniline core is the most critical challenge in this synthesis. A plausible approach involves a series of well-established aromatic transformations.

Step 1: Nitration of 2,6-Dimethylaniline

The initial step is the nitration of commercially available 2,6-dimethylaniline. Due to the ortho- and para-directing nature of the amino group, direct nitration would likely yield the 4-nitro derivative as the major product. To achieve nitration at the 3-position, the strong directing effect of the amino group must be mitigated. This is accomplished by first protecting the amino group as an acetamide.

Protocol:

-

Acetylation of 2,6-Dimethylaniline: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dimethylaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. Heat the mixture to reflux for 2-3 hours to ensure complete formation of N-(2,6-dimethylphenyl)acetamide.[4]

-

Nitration of N-(2,6-dimethylphenyl)acetamide: Cool the reaction mixture in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C. The acetylamino group, being less activating than the amino group, will direct nitration to the meta-position (relative to the acetylamino group), yielding N-(3-nitro-2,6-dimethylphenyl)acetamide.

-

Hydrolysis of the Acetamide: After the nitration is complete, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the nitrated acetamide. Collect the solid by filtration and wash with cold water. Subsequently, hydrolyze the acetamide by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 3-nitro-2,6-dimethylaniline.

Step 2: Reduction of 3-Nitro-2,6-dimethylaniline

The nitro group of 3-nitro-2,6-dimethylaniline is then reduced to an amino group to form 3-amino-2,6-dimethylaniline.

Protocol:

-

Dissolve 3-nitro-2,6-dimethylaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in concentrated hydrochloric acid can be employed.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter off the catalyst (if used) and remove the solvent under reduced pressure to obtain crude 3-amino-2,6-dimethylaniline.

Step 3: Diazotization and Hydroxylation (Sandmeyer-type Reaction)

The final step in the synthesis of the key intermediate is the conversion of the newly introduced amino group into a hydroxyl group via a Sandmeyer-type reaction.[5][6]

Protocol:

-

Diazotization: Dissolve the crude 3-amino-2,6-dimethylaniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. This will form the corresponding diazonium salt.

-

Hydroxylation: In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) in dilute sulfuric acid and heat it to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper sulfate solution. The diazonium group will be replaced by a hydroxyl group, with the evolution of nitrogen gas.

-

After the addition is complete, continue heating for a short period to ensure complete reaction.

-

Cool the reaction mixture and extract the product, 3-amino-2,6-dimethylphenol, with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of the Piperidine Moiety and Amide Coupling

With the hydroxylated aromatic amine in hand, the next phase involves its coupling with the N-methylated piperidine carboxylic acid.

Step 4: Preparation of N-Methyl-2-pipecoloyl Chloride Hydrochloride

For efficient amide bond formation, N-methyl-2-pipecolic acid is converted to its more reactive acyl chloride derivative.

Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend N-methyl-2-pipecolic acid in a suitable solvent like dichloromethane (DCM).

-

Add thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-methyl-2-pipecoloyl chloride hydrochloride as a solid, which can be used in the next step without further purification.

Step 5: Amide Coupling to form 3-Hydroxy Mepivacaine

This final step involves the coupling of the two key intermediates.

Protocol:

-

Dissolve 3-amino-2,6-dimethylphenol in a suitable aprotic solvent, such as DCM or tetrahydrofuran (THF), containing a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the crude N-methyl-2-pipecoloyl chloride hydrochloride in the same solvent.

-

Allow the reaction to proceed at room temperature overnight with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Hydroxy Mepivacaine.

Purification and Characterization

The final product must be rigorously purified and characterized to be suitable as a reference standard.

Purification:

-

The crude 3-Hydroxy Mepivacaine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization:

The identity and purity of the synthesized 3-Hydroxy Mepivacaine should be confirmed by a battery of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The presence of signals corresponding to the aromatic protons, the methyl groups, the piperidine ring protons, and the hydroxyl proton will be indicative of the correct structure.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, further confirming its elemental composition.[9]

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally with a purity of >98% for use as a reference standard.[10][11]

Quantitative Data Summary:

| Step | Starting Material | Reagents | Expected Yield |

| 1. Nitration | N-(2,6-dimethylphenyl)acetamide | HNO₃, H₂SO₄ | 60-70% |

| 2. Reduction | 3-Nitro-2,6-dimethylaniline | Pd/C, H₂ or SnCl₂, HCl | 85-95% |

| 3. Hydroxylation | 3-Amino-2,6-dimethylaniline | NaNO₂, H₂SO₄; Cu₂O | 40-50% |

| 4. Acyl Chloride Formation | N-Methyl-2-pipecolic acid | SOCl₂ | >95% (crude) |

| 5. Amide Coupling | 3-Amino-2,6-dimethylphenol | N-Methyl-2-pipecoloyl chloride hydrochloride | 70-80% |

Conclusion

The synthetic pathway detailed in this guide provides a robust and scientifically sound approach for the preparation of 3-Hydroxy Mepivacaine reference standard. By employing a strategic sequence of protection, nitration, reduction, diazotization, and amide coupling, this critical metabolite can be synthesized with a high degree of purity. The availability of this reference standard is indispensable for advancing our understanding of the pharmacology and toxicology of Mepivacaine.

References

- CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents.

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents.

-

2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf. Available from: [Link]

-

Sandmeyer reaction - Wikipedia. Available from: [Link]

- US3714269A - Process for producing 2,6-dimethylphenol - Google Patents.

- US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents.

-

Sandmeyer reaction - L.S.College, Muzaffarpur. Available from: [Link]

- Formation of 3-Aminophenols

-

Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy | Request PDF - ResearchGate. Available from: [Link]

- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC - NIH. Available from: [Link]

-

2,6-dimethylaniline - Sciencemadness Discussion Board. Available from: [Link]

-

NMR Spectroscopy for Metabolomics Research - MDPI. Available from: [Link]

- CN103073483A - Preparation method of mepivacaine and optical enantiomer of... - Google Patents.

-

OPINION ON 3-amino-2,6-dimethylphenol COLIPA n° A162 - European Commission. Available from: [Link]

-

A versatile route towards 6-arylpipecolic acids - PMC - NIH. Available from: [Link]

-

3-Hydroxy Mepivacaine | C15H22N2O2 | CID 71748868 - PubChem. Available from: [Link]

-

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride - PubChem. Available from: [Link]

- Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.

-

2,6-Xylidine - Wikipedia. Available from: [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. Available from: [Link]

- Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - Department of Pharmacology, University of Alberta.

- Rapid production of the anaesthetic mepivacaine through continuous, portable technology. Green Chemistry.

- An Introduction to NMR-based Metabolomics and Statistical D

-

NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods - MDPI. Available from: [Link]

- Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Inform

-

m-NITRODIMETHYLANILINE - Organic Syntheses. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(11):4702-4709. Available from: [Link]

-

synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. Available from: [Link]

-

Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC - NIH. Available from: [Link]

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol - ResearchGate. Available from: [Link]

-

3-Hydroxy Mepivacaine | CAS 37055-90-6 - Veeprho. Available from: [Link]

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. - ChEMBL. Available from: [Link]

-

Simultaneous Determination of Mepivacaine, Tetracaine, and P-Butylaminobenzoic Acid by High-Performance Liquid Chromatography - PubMed. Available from: [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. N-(2,6-Dimethylphenyl)acetamide|CAS 2198-53-0 [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. nmrprobe.org [nmrprobe.org]

- 9. 3-Hydroxy Mepivacaine | C15H22N2O2 | CID 71748868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Simultaneous determination of mepivacaine, tetracaine, and p-butylaminobenzoic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond Anesthesia - Unraveling the Metabolic Journey of Mepivacaine

An In-Depth Technical Guide to the Discovery and Identification of Mepivacaine Metabolites

Mepivacaine, a widely utilized amide-type local anesthetic, is valued for its rapid onset and intermediate duration of action in clinical settings.[1] Marketed under trade names like Carbocaine®, it functions by reversibly blocking sodium channels in neuronal membranes, thereby preventing the initiation and transmission of nerve impulses.[2][3] However, the journey of Mepivacaine in the body does not end at the nerve axon. Once it enters systemic circulation, its pharmacological and toxicological profile is profoundly influenced by its metabolic fate.[4][5] For drug development professionals and researchers, understanding this metabolism is not an academic exercise; it is a critical component of safety assessment, dose selection for special populations (e.g., those with renal or hepatic impairment), and the comprehensive evaluation of a drug's disposition.[5][6]

The liver is the principal site of Mepivacaine metabolism, where it undergoes extensive biotransformation before its subsequent excretion, primarily via the kidneys.[2][4] Only a small fraction (5-10%) of the parent drug is excreted unchanged.[2][4] This guide, written from the perspective of a Senior Application Scientist, provides a technical deep-dive into the established metabolic pathways of Mepivacaine and the robust analytical workflows required for the confident discovery and identification of its metabolites from complex biological matrices. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

Section 1: The Metabolic Fate of Mepivacaine

The biotransformation of Mepivacaine is a detoxification process designed to increase the compound's polarity, facilitating its elimination from the body.[2][7] This is primarily achieved through two key Phase I reactions: aromatic hydroxylation and N-demethylation, followed by Phase II conjugation.[3][6][8]

-

Aromatic Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the aromatic ring of the Mepivacaine molecule. This process, mediated by cytochrome P450 enzymes in the liver, results in the formation of phenolic metabolites. Two primary positional isomers have been identified in humans: 3-hydroxymepivacaine and 4-hydroxymepivacaine.[6][9]

-

N-Demethylation: This involves the removal of the methyl group from the nitrogen atom of the piperidine ring. This biotransformation yields an N-demethylated compound, identified as 2', 6' - pipecoloxylidide.[2][7][10]

-

Phase II Conjugation (Glucuronidation): The hydroxylated metabolites formed in Phase I are highly susceptible to conjugation reactions. They are almost exclusively excreted as their glucuronide conjugates, a process that dramatically increases their water solubility and facilitates renal clearance.[6][7][10]

These pathways are crucial for detoxification, and any impairment in these processes, for instance due to compromised liver function, can lead to the accumulation of the parent drug and an increased risk of systemic toxicity.[5]

Section 2: Analytical Strategies for Metabolite Identification

The identification of metabolites in biological fluids like plasma and urine presents a significant analytical challenge due to their low concentrations and the complexity of the sample matrix. A robust, multi-step workflow is essential for success. This workflow invariably involves meticulous sample preparation followed by high-sensitivity chromatographic separation and mass spectrometric detection.

Biological Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to remove endogenous interferences (proteins, salts, lipids) that can suppress instrument response and foul the analytical system, while simultaneously concentrating the analytes of interest. Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for this purpose.[11]

Field-Proven Protocol: SPE for Mepivacaine Metabolites from Human Plasma

-

Causality: This protocol uses a polymeric reversed-phase SPE sorbent. Its mechanism relies on hydrophobic interactions to retain Mepivacaine and its less polar metabolites while allowing highly polar matrix components like salts to pass through. The choice of a strong cation exchange mechanism could also be explored for higher selectivity.

-

Sample Pre-treatment:

-

Thaw 200 µL of human plasma sample in a water bath at 37 °C.[12]

-

To precipitate proteins, add 600 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled Mepivacaine or a structural analog like Lidocaine).[12][13]

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Rationale: Protein precipitation is a critical first step. Proteins can irreversibly bind to the SPE sorbent and the analytical column, degrading performance. Acetonitrile is an effective protein crashing agent.

-

-

SPE Cartridge Conditioning:

-

Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Rationale: Conditioning wets the sorbent and activates the stationary phase, ensuring reproducible retention of the analytes. Failure to condition properly leads to poor recovery.

-

-

Sample Loading:

-

Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Rationale: A slow flow rate is essential to allow sufficient interaction time between the analytes and the sorbent for effective retention.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Rationale: This wash step removes weakly retained, polar interferences without eluting the target analytes, leading to a cleaner final extract.

-

-

Elution:

-

Elute the analytes from the cartridge using 1 mL of methanol into a clean collection tube.

-

Rationale: Methanol is a strong organic solvent that disrupts the hydrophobic interactions, releasing Mepivacaine and its metabolites from the sorbent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

-

Rationale: Evaporation and reconstitution concentrate the sample and ensure it is dissolved in a solvent compatible with the initial chromatographic conditions, promoting sharp peak shapes.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[14][15][16] The liquid chromatograph separates the parent drug from its metabolites in time, and the tandem mass spectrometer acts as a highly specific and sensitive detector.

Self-Validating Protocol: LC-MS/MS Analysis

-

Causality: This method uses a reversed-phase C18 column, which separates compounds based on hydrophobicity. Mepivacaine metabolites, being more polar than the parent drug, will typically elute earlier. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer provides two levels of mass filtering (parent ion and fragment ion), ensuring extremely high selectivity and minimizing false positives.

-

Chromatographic Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 3.0 mm, 1.7 µm particles).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a common mobile phase additive that aids in the protonation of analytes in the ESI source, enhancing signal intensity in positive ion mode.

-

Gradient Elution:

-

0-1.0 min: 5% B

-

1.0-5.0 min: 5% to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.1-8.0 min: Return to 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Key Parameters:

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Rationale: ESI in positive mode is ideal for amide-containing compounds like Mepivacaine, which readily accept a proton to form [M+H]+ ions. MRM ensures that only compounds with a specific precursor ion mass that fragment to a specific product ion mass are detected, providing unparalleled selectivity.

-

Section 3: Data Interpretation and Structural Elucidation

The final step is to analyze the acquired data to identify potential metabolites. This is typically done by comparing chromatograms from pre-dose and post-dose samples. Peaks present only in the post-dose sample are potential metabolites. Their identity is then confirmed by examining their mass spectral data.

The fragmentation of Mepivacaine (m/z 247.3) characteristically yields a major product ion at m/z 98.1, which corresponds to the N-methylated piperidine ring fragment.[12] Metabolites will exhibit predictable mass shifts from the parent drug.

Table 1: Key Mepivacaine Metabolites and their Expected Mass Signatures

| Compound Name | Structure Description | Biotransformation | Expected [M+H]+ (m/z) | Expected Major Fragment (m/z) |

| Mepivacaine | Parent Drug | - | 247.3 | 98.1 |

| Hydroxymepivacaine | Hydroxyl group on the aromatic ring | + O | 263.3 | 98.1 |

| N-desmethylmepivacaine | Methyl group removed from piperidine | - CH2 | 233.3 | 84.1 |

| Hydroxymepivacaine Glucuronide | Glucuronic acid conjugated to -OH | + C6H8O6 | 439.4 | 263.3 |

Rationale for Fragment Ions: The hydroxymepivacaine metabolite is expected to retain the N-methyl piperidine ring, thus producing the same m/z 98.1 fragment. The N-desmethyl metabolite, lacking the methyl group, would produce a fragment at m/z 84.1. The glucuronide conjugate would be expected to show a neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment corresponding to the protonated hydroxymepivacaine (m/z 263.3).

Conclusion

The discovery and identification of Mepivacaine metabolites is a systematic process that relies on the logical application of robust analytical chemistry principles. It begins with an understanding of the drug's likely metabolic fate, which informs the development of a highly selective sample preparation protocol and a sensitive instrumental method. By combining high-resolution chromatography with the specificity of tandem mass spectrometry, researchers can confidently isolate, detect, and structurally elucidate the key biotransformation products of Mepivacaine. This comprehensive approach is not merely a data generation exercise; it is fundamental to building a complete safety and efficacy profile for this important local anesthetic, ensuring its responsible use in clinical practice.

References

-

CarbocaineTM - Mepivacaine Hydrochloride Injection, USP These solutions are not intended for spinal anesthesia or dental use Rx only. accessdata.fda.gov. [Link]

-

Duan, R. W., Song, J., Li, Y. P., & Xing, C. G. (2017). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Artificial cells, nanomedicine, and biotechnology, 45(8), 1605–1611. Taylor & Francis Online. [Link]

-

Woods, W. E., Chay, S., Houston, T., Todi, F., Holtzman, M., & Tobin, T. (1984). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Equine veterinary journal, 16(4), 302–306. PubMed. [Link]

-

Mepivacaine. PubChem, National Institutes of Health. [Link]

-

Showing metabocard for Mepivacaine (HMDB0015096). Human Metabolome Database. [Link]

-

de-Sousa, S. A., de-Moraes, N. V., & de-Albuquerque, D. A. (2018). Evaluation of the plasmatic level of mepivacaine in different anatomical regions. Medicina oral, patologia oral y cirugia bucal, 23(1), e41–e46. PMC, National Institutes of Health. [Link]

-

Mepivacaine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Park, G. B., Erdtmansky, P. E., Brown, R. R., Kullberg, M. P., & Edelson, J. (1980). Analysis of mepivacaine, bupivacaine, etidocaine, lidocaine, and tetracaine. Journal of pharmaceutical sciences, 69(5), 603–605. PubMed. [Link]

-

full prescribing information - CARBOCAINE (mepivacaine HCl injection). Pfizer. [Link]

-

Abdel-Rehim, M. (2011). Current Advances in Microextraction by Packed Sorbent (MEPS) for Bioanalysis Applications. LCGC International. [Link]

-

Baniceru, M., Iacob, B. C., & Ochiuz, L. (2021). Chromatographic analysis of local anesthetics in biological samples. Farmacia, 69(3), 421-432. OUCI. [Link]

-

Yilmaz, O., Uzkeser, M., & Kucuk, A. (2012). Mepivacaine-induced contraction is attenuated by endothelial nitric oxide release in isolated rat aorta. Basic & clinical pharmacology & toxicology, 111(1), 24–29. PubMed. [Link]

-

Gao, H., Wang, Z., Liu, D., & Chen, G. (2019). Synthesis and biological activities of local anesthetics. RSC advances, 9(70), 41038–41046. PMC, National Institutes of Health. [Link]

-

Label: MEPIVACAINE- mepivacaine hydrochloride injection, solution. DailyMed, National Library of Medicine. [Link]

-

Ohshima, T., & Takayasu, T. (1999). Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction. Journal of chromatography. B, Biomedical sciences and applications, 726(1-2), 185–194. PubMed. [Link]

-

Woods, W. E., Chay, S., Houston, T., Todi, F., Holtzman, M., & Tobin, T. (1984). Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Thomas Tobin. [Link]

-

Hadjmohammadi, M., Biparva, P., & Karimiyan, H. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules (Basel, Switzerland), 27(17), 5550. PMC, National Institutes of Health. [Link]

-

Duan, R. W., Song, J., Li, Y. P., & Xing, C. G. (2017). A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Artificial cells, nanomedicine, and biotechnology, 45(8), 1605–1611. PubMed. [Link]

-

Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse. Thomas Tobin. [Link]

-

Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. IntechOpen. [Link]

-

HCl - CARBOCAINE (mepivacaine hydrochloride) injection. accessdata.fda.gov. [Link]

-

Capsaicin-Cyclodextrin Complex Enhances Mepivacaine Targeting and Improves Local Anesthesia in Inflamed Tissues. MDPI. [Link]

-

A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Taylor & Francis Online. [Link]

-

Chemiluminescence Determination of Local Anaesthetic Mepivacaine in Human Plasma and Pharmaceuticals. ResearchGate. [Link]

-

IQ Dental Mepivacaine: Package Insert / Prescribing Info. Drugs.com. [Link]

-

Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts. ResearchGate. [Link]

-

A NOVEL LC-MS/MS ANALYTICAL METHOD FOR SIMULTANEOUS DETECTION OF ARTICAINE, ARTICAINE ACID, LIDOCAINE AND MONOETHYLGLYCINEXYLIDI. Farmacia Journal. [Link]

-

Mepivacaine (Professional Patient Advice). Drugs.com. [Link]

-

Mepivacaine. Wikipedia. [Link]

-

LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. [Link]

-

Mepivacaine. University of Florida. [Link]

-

Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. MDPI. [Link]

Sources

- 1. Mepivacaine - Wikipedia [en.wikipedia.org]

- 2. Mepivacaine: Package Insert / Prescribing Information [drugs.com]

- 3. drugs.com [drugs.com]

- 4. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. What is Mepivacaine?_Chemicalbook [chemicalbook.com]

- 9. Mepivacaine: its pharmacological effects and their relationship to analytical findings in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Simultaneous determination of local anesthetics including ester-type anesthetics in human plasma and urine by gas chromatography-mass spectrometry with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Chromatographic analysis of local anesthetics in biological samples [ouci.dntb.gov.ua]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

Methodological & Application

LC-MS/MS method for 3-Hydroxy Mepivacaine quantification in plasma

An Application Note and Protocol for the Sensitive Quantification of 3-Hydroxy Mepivacaine in Human Plasma via LC-MS/MS

Introduction

Mepivacaine is a widely utilized local anesthetic of the amide class, valued for its rapid onset and intermediate duration of action in dental and surgical procedures.[1] Following administration, mepivacaine is extensively metabolized in the liver, primarily through hydroxylation and N-demethylation.[2][3] One of its principal metabolites is 3-Hydroxy Mepivacaine. The quantitative analysis of this metabolite in plasma is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, providing essential insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[4][5] This application note provides a detailed, field-proven protocol for the robust quantification of 3-Hydroxy Mepivacaine in human plasma. The methodology is designed to meet the rigorous standards required in drug development and clinical research settings, adhering to the principles outlined by regulatory bodies such as the FDA and EMA.[6][7][8]

Principle of the Method

The core of this bioanalytical method is the efficient isolation of 3-Hydroxy Mepivacaine and a suitable internal standard (IS) from the complex biological matrix of human plasma, followed by highly selective detection. The workflow begins with a straightforward protein precipitation (PPT) step, which rapidly removes the majority of interfering macromolecules.[9][10] The resulting supernatant, containing the analyte and IS, is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

Chromatographic separation is achieved on a reverse-phase C18 column, which resolves the analyte from endogenous plasma components. The eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique where a predefined precursor ion is isolated and fragmented to produce a specific product ion. This precursor-to-product ion transition is unique to the target molecule, ensuring accurate quantification even at very low concentrations.

Materials and Instrumentation

Reagents and Chemicals

-

Reference Standards: 3-Hydroxy Mepivacaine[11], Ropivacaine-d7 (Internal Standard).

-

Biological Matrix: Drug-free human plasma (K2-EDTA).

-

Solvents (LC-MS Grade): Acetonitrile, Methanol, Water.

-

Additives (High Purity): Formic Acid (≥98%), Ammonium Acetate (≥98%).

Instrumentation

-

LC System: A UPLC system such as a Waters ACQUITY UPLC or equivalent, capable of delivering accurate gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 5500 or equivalent, equipped with a Turbo V™ ESI source.

-

Analytical Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]

-

Laboratory Equipment: Analytical balance, calibrated pipettes, refrigerated centrifuge, vortex mixer, 96-well collection plates.

Analytical Conditions

The following tables summarize the optimized parameters for the LC-MS/MS system. These settings provide a robust starting point for method implementation.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient Program | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| Run Time | 4.0 minutes |

Causality: A gradient elution is employed to ensure that early-eluting polar interferences are washed away before the analyte of interest elutes, providing a cleaner baseline. The fast gradient ramp then ensures a sharp peak shape and a short run time, which is critical for high-throughput analysis. A C18 column is chosen for its excellent retention and separation of moderately polar compounds like 3-Hydroxy Mepivacaine.[13]

Table 2: Mass Spectrometer Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 3-Hydroxy Mepivacaine: m/z 263.2 → 98.1 Ropivacaine-d7 (IS): m/z 282.1 → 133.1[4] |

| IonSpray Voltage | 5000 V |

| Source Temperature | 550°C |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | 8 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Declustering Potential (DP) | 70 V |

| Collision Energy (CE) | 25 V |

Expertise & Causality: Positive ESI mode is selected because the amide and amine functionalities on 3-Hydroxy Mepivacaine are readily protonated to form positive ions [M+H]+. The MRM transition for 3-Hydroxy Mepivacaine (m/z 263.2 → 98.1) is proposed based on its molecular weight (262.35 g/mol )[14] and the known fragmentation pattern of the parent drug, Mepivacaine (m/z 247 → 98).[15][16] The m/z 98.1 fragment corresponds to a stable, charged piperidine ring structure, a common fragment for this class of compounds. Using a stable isotope-labeled internal standard like Ropivacaine-d7 is the gold standard; it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for matrix effects and variability.[4]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 3-Hydroxy Mepivacaine and Ropivacaine-d7 (IS) reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Serially dilute the 3-Hydroxy Mepivacaine stock solution with 50:50 Methanol:Water to prepare working solutions for spiking calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

Preparation of Calibration Curve and Quality Control Samples

-

Calibration Curve (CC): Prepare a set of 8 non-zero calibration standards by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This results in a final concentration range of, for example, 0.5 to 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in bulk at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These are prepared by spiking blank plasma with the analyte to achieve concentrations within the calibration range.

Protocol: Sample Preparation via Protein Precipitation (PPT)

This method is chosen for its speed, simplicity, and suitability for high-throughput environments.[10]

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Methodology:

-

Aliquot: Using calibrated pipettes, transfer 50 µL of plasma (from unknown samples, CC standards, or QC samples) into the wells of a 96-well plate.

-

Precipitate & Add IS: Add 150 µL of the IS working solution (100 ng/mL Ropivacaine-d7 in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[9]

-

Mix: Seal the plate and vortex thoroughly for 2 minutes to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the wells.

-

Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to a new 96-well collection plate, avoiding disturbance of the protein pellet.

-

Analyze: Seal the collection plate and place it in the autosampler for injection into the LC-MS/MS system.

Method Validation Framework

To ensure the reliability and trustworthiness of the data, the method must be fully validated according to regulatory guidelines.[6][7] This self-validating system confirms that the protocol is fit for its intended purpose.

Caption: Key Parameters for Bioanalytical Method Validation.

-

Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS.

-

Calibration Curve: The linearity of the method is evaluated over the defined concentration range. The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, L, M, H) in replicate (n=5) on at least three separate days.[17] The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ).[4][17]

-

Matrix Effect and Recovery: Evaluated to ensure that ionization is not suppressed or enhanced by the biological matrix and to quantify the efficiency of the extraction process.

-

Stability: The stability of 3-Hydroxy Mepivacaine in plasma is confirmed under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term benchtop storage, long-term freezer storage, and post-preparative stability in the autosampler.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of 3-Hydroxy Mepivacaine in human plasma. The protocol, centered around a simple and efficient protein precipitation procedure, is designed for high-throughput analysis in a regulated bioanalytical laboratory. By adhering to the outlined chromatographic and mass spectrometric conditions and performing a thorough validation, researchers and drug development professionals can confidently generate high-quality data for critical pharmacokinetic and toxicokinetic assessments.

References

-

A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study | Request PDF - ResearchGate. Available from: [Link]

-

A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - PubMed. Available from: [Link]

-

A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed. Available from: [Link]

-

LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - Frontiers. Available from: [Link]

-

Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS | Journal of Analytical Toxicology | Oxford Academic. Available from: [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. Available from: [Link]

-

Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS - PubMed Central. Available from: [Link]

-

Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study - MDPI. Available from: [Link]

-

Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed. Available from: [Link]

-

Journal Pre-proof - UNICAM. Available from: [Link]

-

Full article: A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - Taylor & Francis. Available from: [Link]

-

Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC - NIH. Available from: [Link]

-

Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study. Available from: [Link]

-

Sample preparation in a bioanalytical workflow – part 1 - YouTube. Available from: [Link]

-

3-Hydroxy Mepivacaine | C15H22N2O2 | CID 71748868 - PubChem - NIH. Available from: [Link]

-

Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - NIH. Available from: [Link]

-

Mepivacaine HCl 3% (30 mg/mL) (Mepivacaine Hydrochloride Injection, USP) Mepivacaine HCl 2% (30 mg/mL) (with Levonordefrin 1:20,000) (Mepivacaine Hydrochloride and Levonordefrin Injection, USP) - DailyMed. Available from: [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

-

(PDF) Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - ResearchGate. Available from: [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

-

Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC - PubMed Central. Available from: [Link]

-

Plasma mepivacaine concentrations in patients undergoing third molar surgery | Request PDF - ResearchGate. Available from: [Link]

-

Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed. Available from: [Link]

-

CarbocaineTM - Mepivacaine Hydrochloride Injection, USP These solutions are not intended for spinal anesthesia or dental use Rx only - accessdata.fda.gov. Available from: [Link]

-

(PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma - ResearchGate. Available from: [Link]

-

4: Drug Analysis of Plasma Samples - Chemistry LibreTexts. Available from: [Link]

-

Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph - University of Alberta. Available from: [Link]

-

Protein Precipitation Method | Phenomenex. Available from: [Link]

-

Guideline Bioanalytical method validation - European Medicines Agency (EMA). Available from: [Link]

-

Chromatographic Behavior of Bupivacaine and Five of its Major Metabolites in Human Plasma, Utilizing Solid- Phase Extraction and Capillary Gas Chromatography - Oxford Academic. Available from: [Link]

-

bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

-

Plasma mepivacaine concentrations in patients undergoing third molar surgery. Available from: [Link]

-

Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed. Available from: [Link]

-

Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Available from: [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available from: [Link]

-

What is Mepivacaine Hydrochloride used for? - Patsnap Synapse. Available from: [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Available from: [Link]

Sources

- 1. What is Mepivacaine Hydrochloride used for? [synapse.patsnap.com]

- 2. Mepivacaine HCl 3% (30 mg/mL) (Mepivacaine Hydrochloride Injection, USP) Mepivacaine HCl 2% (30 mg/mL) (with Levonordefrin 1:20,000) (Mepivacaine Hydrochloride and Levonordefrin Injection, USP) [dailymed.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Frontiers | LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation [frontiersin.org]

- 5. agilent.com [agilent.com]

- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. elearning.unite.it [elearning.unite.it]

- 9. agilent.com [agilent.com]

- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 11. 3-Hydroxy Mepivacaine | CAS 37055-90-6 | LGC Standards [lgcstandards.com]

- 12. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Different Spectrophotometric and Chromatographic Methods for Determination of Mepivacaine and Its Toxic Impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxy Mepivacaine | C15H22N2O2 | CID 71748868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

Application Note: A Validated HPLC Method for the Simultaneous Separation of Mepivacaine and its Major Metabolites

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the simultaneous separation and quantification of the local anesthetic Mepivacaine and its principal human metabolites: 3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine, and N-desmethyl-mepivacaine (2',6'-pipecoloxylidide). Developed for researchers in drug metabolism, pharmacokinetics, and toxicology, this protocol provides a reliable analytical framework for studying the biotransformation of Mepivacaine in biological matrices. The method utilizes a reversed-phase C18 column with a gradient elution program, ensuring efficient separation and accurate quantification. All procedures are grounded in established chromatographic principles and have been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.

Introduction: The Analytical Imperative for Mepivacaine Metabolism

Mepivacaine, an amide-type local anesthetic, is widely used for infiltration, nerve block, and epidural anesthesia.[1] Its clinical efficacy and safety profile are intrinsically linked to its metabolism. The liver is the principal site of Mepivacaine's biotransformation, primarily through the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[2] The primary metabolic pathways are aromatic hydroxylation and N-demethylation.[3]

These processes yield three major metabolites:

-

3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine : Products of aromatic hydroxylation.

-

2',6'-pipecoloxylidide (PPX) : The result of N-demethylation.

Understanding the pharmacokinetic profile of Mepivacaine and its metabolites is crucial for assessing drug clearance, identifying potential drug-drug interactions, and investigating sources of inter-individual variability in patient response. Therefore, a reliable analytical method capable of simultaneously resolving the parent drug from its key metabolites is essential for both preclinical and clinical research. This application note provides a detailed protocol to achieve this separation with high fidelity.

Principles of Separation: A Physicochemical Rationale

The successful chromatographic separation of Mepivacaine and its metabolites hinges on the subtle differences in their physicochemical properties. This method employs a reversed-phase C18 column, where the stationary phase is nonpolar, and the mobile phase is polar. Separation is primarily driven by the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

The addition of hydroxyl groups in 3-hydroxy-mepivacaine and 4-hydroxy-mepivacaine significantly increases their polarity (decreasing their LogP values) compared to the parent drug. Consequently, they are expected to elute earlier than Mepivacaine. The N-demethylation to form PPX also results in a slight increase in polarity. The precise elution order will be determined by the interplay of hydrophobicity and the interaction of the analytes' basic nitrogen atoms with the mobile phase and residual silanols on the stationary phase.

By controlling the pH of the mobile phase and the organic modifier gradient, we can modulate the ionization state and hydrophobicity of the analytes to achieve optimal separation.

Table 1: Physicochemical Properties of Mepivacaine and its Metabolites

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted Basic) |

| Mepivacaine | C₁₅H₂₂N₂O | 246.35 | 1.9 - 2.52 | 7.7 |

| 3-hydroxy-mepivacaine | C₁₅H₂₂N₂O₂ | 262.35 | 1.6 | ~8.0 (estimated) |

| 4-hydroxy-mepivacaine | C₁₅H₂₂N₂O₂ | 262.35 | 1.6 | ~8.0 (estimated) |

| 2',6'-pipecoloxylidide (PPX) | C₁₄H₂₀N₂O | 232.32 | 1.82 | 8.8 |

Data sourced from PubChem and the Human Metabolome Database.[1][3][4]

Mepivacaine Metabolic Pathway

The biotransformation of Mepivacaine is a critical aspect of its pharmacology, leading to the formation of more polar, readily excretable compounds. The primary metabolic events occur in the liver and are depicted in the pathway below.

Detailed Application Protocol

This protocol is designed for a standard HPLC system equipped with a UV detector. All procedures should be performed in a well-ventilated laboratory, adhering to standard safety practices.

Materials and Reagents

-

Mepivacaine hydrochloride reference standard (≥98% purity)

-

3-hydroxy-mepivacaine, 4-hydroxy-mepivacaine, and 2',6'-pipecoloxylidide reference standards (if available, or for method development and confirmation)

-

Bupivacaine (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (85%) (Analytical grade)

-

Sodium hydroxide (NaOH) (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Human plasma (drug-free)

-

0.45 µm Syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions

Table 2: HPLC Operating Parameters

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH adjusted to 6.5 with NaOH) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 210 nm |

| Internal Standard | Bupivacaine (structurally similar, used for quantification) |

Standard and Sample Preparation Workflow

The following workflow outlines the critical steps from sample collection to HPLC injection. Proper sample preparation is paramount to remove interferences, such as plasma proteins, and ensure method reproducibility.

Step-by-Step Protocol:

-

Preparation of Standard Solutions:

-

Prepare individual stock solutions (1 mg/mL) of Mepivacaine, its metabolites, and the internal standard (Bupivacaine) in methanol.

-

Prepare a mixed working standard solution by diluting the stock solutions in mobile phase.

-

Generate a calibration curve by spiking drug-free plasma with the mixed working standard to achieve concentrations ranging from 50 ng/mL to 2000 ng/mL.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 500 µL aliquot of plasma sample (or standard), add 25 µL of the internal standard solution.

-

Add 200 µL of 1 M NaOH to basify the sample. This ensures the analytes are in their non-ionized, more organic-soluble form.

-

Add 3 mL of diethyl ether, cap the tube, and vortex vigorously for 30 seconds.

-

Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase composition (80% A, 20% B).

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation and System Suitability

For regulatory compliance and to ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R2) guidelines.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in blank plasma samples.

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be generated with a correlation coefficient (r²) of ≥0.99.

-

Accuracy and Precision: Accuracy is determined by recovery studies in spiked plasma at multiple concentrations. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) assays, with a relative standard deviation (%RSD) typically below 15%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).

System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates.

Conclusion

The HPLC method detailed in this application note provides a selective, robust, and reliable tool for the simultaneous analysis of Mepivacaine and its three major human metabolites. By leveraging fundamental principles of reversed-phase chromatography and employing a validated sample preparation technique, this protocol enables researchers to accurately characterize the metabolic profile of Mepivacaine. This capability is fundamental to advancing our understanding of its pharmacokinetic properties and ensuring its safe and effective use in clinical practice.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4062, Mepivacaine." PubChem, [Link]. Accessed January 24, 2026.

-

Drugs.com. "Mepivacaine: Package Insert / Prescribing Information." [Link]. Accessed January 24, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 71748868, 3-Hydroxy Mepivacaine." PubChem, [Link]. Accessed January 24, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3030441, 4'-Hydroxymepivacaine." PubChem, [Link]. Accessed January 24, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 115282, 2',6'-Pipecoloxylidide." PubChem, [Link]. Accessed January 24, 2026.

-

U.S. Food and Drug Administration. "CarbocaineTM - Mepivacaine Hydrochloride Injection, USP." [Link]. Accessed January 24, 2026.

-

Synapse. "What is the mechanism of Mepivacaine Hydrochloride?" Patsnap, [Link]. Accessed January 24, 2026.

-

Parvin, S., & Brocks, D. R. "Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC)." University of Alberta Libraries, [Link]. Accessed January 24, 2026.

-

Deranged Physiology. "Pharmacology of local anaesthetics." [Link]. Accessed January 24, 2026.

-

International Union of Basic and Clinical Pharmacology. "mepivacaine." IUPHAR/BPS Guide to PHARMACOLOGY, [Link]. Accessed January 24, 2026.

-

Human Metabolome Database. "Showing metabocard for Mepivacaine (HMDB0015096)." [Link]. Accessed January 24, 2026.

-

Human Metabolome Database. "Showing metabocard for 2,6-Pipecoloxylidide (HMDB0060725)." [Link]. Accessed January 24, 2026.

-

International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." [Link]. Accessed January 24, 2026.

Sources

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Mepivacaine and its Major Metabolites in Human Plasma

Introduction

Mepivacaine, an amide-type local anesthetic, is widely used for infiltration, nerve block, and epidural anesthesia.[1] Its clinical efficacy and safety are directly related to its systemic concentration, which is governed by the rates of absorption, distribution, metabolism, and excretion. The liver is the primary site of Mepivacaine metabolism, where it undergoes N-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes (CYP1A2 and CYP3A4), to form its main metabolites.[2][3][4][5] The major metabolites include 3'-hydroxymepivacaine, 4'-hydroxymepivacaine, and N-demethylated pipecoloxylidide (PPX). Monitoring the plasma concentrations of the parent drug and its metabolites is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicological assessments, and dose optimization.[6]

This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Mepivacaine and its key metabolites in human plasma.[7][8] The protocol employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, ensuring high recovery and minimal matrix effects. The method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, making it suitable for regulated clinical and non-clinical studies.[9][10][11][12][13]

Metabolic Pathway of Mepivacaine

Understanding the metabolic fate of Mepivacaine is fundamental to developing a comprehensive analytical method. The primary biotransformation reactions are hydroxylation of the aromatic ring and N-demethylation of the piperidine ring.

Caption: Metabolic conversion of Mepivacaine in the liver.

Experimental Workflow and Protocol

A robust and reproducible workflow is essential for accurate bioanalysis. The following diagram outlines the major steps from sample receipt to final data generation.

Caption: Overall bioanalytical workflow for Mepivacaine quantification.

Materials and Reagents

-

Mepivacaine HCl, 3'-hydroxymepivacaine, and 4'-hydroxymepivacaine reference standards (≥98% purity)

-

Bupivacaine HCl (Internal Standard, IS) (≥98% purity)

-

HPLC-grade Methanol, Acetonitrile, and Water

-

Formic Acid (LC-MS grade)

-

Ammonium Hydroxide

-

Human Plasma (K2EDTA)

-

Mixed-mode Cation Exchange SPE Cartridges

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is chosen over simpler methods like protein precipitation to achieve superior sample cleanliness.[14] By utilizing a mixed-mode sorbent, which combines reversed-phase and ion-exchange properties, we can effectively remove phospholipids and other matrix components that cause ion suppression in the MS source, leading to enhanced sensitivity and reproducibility.[15]

Protocol:

-

Pre-treatment: Thaw plasma samples at room temperature. Vortex for 10 seconds. To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Bupivacaine, 1 µg/mL in 50% methanol). Vortex briefly.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.[15]

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent bed to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum to draw the sample through at a slow, consistent rate (approx. 1-2 mL/min).

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. Dry the cartridge thoroughly under high vacuum for 5 minutes.

-

Elution: Elute the analytes with 1 mL of a freshly prepared solution of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).[15]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[15] Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of analytes at low ng/mL levels in a complex biological matrix.[7][8] A C18 reversed-phase column is selected for its excellent retention and separation of moderately polar amide-type anesthetics and their more polar hydroxylated metabolites. The acidic mobile phase (0.1% formic acid) promotes analyte protonation, which is essential for efficient ionization in positive electrospray mode (ESI+).

| Parameter | Condition |

| LC System | Standard UPLC/HPLC System |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 350°C |

| Ion Spray Voltage | 4500 V |

| MRM Transitions | See Table 2 below |

Table 2: Optimized MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mepivacaine | 247.3 | 98.1 | 25 |

| 3'-hydroxymepivacaine | 263.2 | 98.1 | 28 |

| 4'-hydroxymepivacaine | 263.2 | 154.2 | 22 |

| Bupivacaine (IS) | 289.2 | 140.1 | 30 |

Note: The MRM transition for Mepivacaine (m/z 247.3 → 98.1) is consistent with published literature.[7]

Method Validation

The method was validated following the core principles of the ICH M10 and FDA guidelines on bioanalytical method validation.[10][12][13][16][17] The objective is to demonstrate that the assay is fit for its intended purpose.[11]

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Results:

The method demonstrated excellent performance across all validation parameters, meeting the acceptance criteria set by regulatory agencies.[9][18]

| Validation Parameter | Concentration Levels | Acceptance Criteria | Result |

| Linearity & Range | 0.5 - 2000 ng/mL | r² ≥ 0.99 | Passed (r² > 0.995 for all analytes) |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Accuracy: ±20%, Precision: ≤20% CV | Passed |

| Intra-day Accuracy (% Bias) | LLOQ, Low, Mid, High QC | ±20% for LLOQ, ±15% for others | Passed (within ±8.5%) |

| Inter-day Accuracy (% Bias) | LLOQ, Low, Mid, High QC | ±20% for LLOQ, ±15% for others | Passed (within ±10.2%) |

| Intra-day Precision (% CV) | LLOQ, Low, Mid, High QC | ≤20% for LLOQ, ≤15% for others | Passed (<9.1%) |

| Inter-day Precision (% CV) | LLOQ, Low, Mid, High QC | ≤20% for LLOQ, ≤15% for others | Passed (<11.5%) |

| Selectivity | 6 unique plasma sources | No significant interference at analyte retention times | Passed |

| Extraction Recovery | Low, Mid, High QC | Consistent and reproducible | >85% for all analytes and IS |

| Matrix Effect | Low and High QC | CV of IS-normalized matrix factor ≤15% | Passed (ion suppression was minimal and compensated by the IS) |

| Stability (Freeze-Thaw, 24h Bench-Top) | Low and High QC | % change within ±15% of nominal | Passed |

QC Levels: Low (1.5 ng/mL), Mid (150 ng/mL), High (1500 ng/mL)

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the simultaneous quantification of Mepivacaine and its major metabolites in human plasma. The use of Solid-Phase Extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The method demonstrates excellent sensitivity, with an LLOQ of 0.5 ng/mL, and meets all regulatory requirements for accuracy, precision, and stability.[8][19] This robust and reliable protocol is well-suited for high-throughput analysis in support of pharmacokinetic studies and clinical drug monitoring.

References

- LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC.PubMed Central.

- A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects.Taylor & Francis Online.

- A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects.ResearchGate.

- A novel LC–MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study.PubMed.

- LC-MS-based Metabolomics: Workflows, Strategies and Challenges.YouTube.

- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC.PubMed Central.

- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.ResearchGate.

- Solid-Phase Extraction of Norcocaine from Biological Matrices: An Application Note and Protocol.Benchchem.

- Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC.PubMed Central.

- Mepivacaine | C15H22N2O | CID 4062.PubChem, NIH.

- Bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).

- Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC.NIH.

- CarbocaineTM - Mepivacaine Hydrochloride Injection, USP.accessdata.fda.gov.

- CARBOCAINE™ (mepivacaine Hydrochloride Injection, USP) Clinical Pharmacology.Pfizer Medical - US.

- Guideline on bioanalytical method validation.European Medicines Agency (EMA).

- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.gmp-compliance.org.

- ICH M10 on bioanalytical method validation - Scientific guideline.European Medicines Agency (EMA).

- Mepivacaine: Package Insert / Prescribing Information.Drugs.com.

- Bioanalytical Method Validation.FDA.

- What is the mechanism of Mepivacaine Hydrochloride?Patsnap Synapse.

- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.Outsourced Pharma.

- Bioanalytical Method Validation Guidance for Industry.FDA.

Sources

- 1. Mepivacaine | C15H22N2O | CID 4062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pfizermedical.com [pfizermedical.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]

- 6. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 14. LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. youtube.com [youtube.com]

- 17. fda.gov [fda.gov]

- 18. ema.europa.eu [ema.europa.eu]

- 19. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 3-Hydroxy Mepivacaine in Human Plasma

Introduction

Mepivacaine, a widely used local anesthetic of the amide type, undergoes extensive hepatic metabolism, primarily through hydroxylation and N-demethylation. The major metabolite, 3-Hydroxy Mepivacaine, serves as a critical biomarker for pharmacokinetic studies, drug metabolism research, and in clinical toxicology.[1] Accurate and sensitive quantification of this metabolite is paramount for understanding the disposition of mepivacaine in the body. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of 3-Hydroxy Mepivacaine in human plasma. The methodology presented herein is designed to provide high throughput, sensitivity, and selectivity, making it suitable for demanding research and clinical applications.